molecular formula C14H19BrN2O4 B6326651 (R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 1391465-94-3

(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B6326651
CAS No.: 1391465-94-3
M. Wt: 359.22 g/mol
InChI Key: NYOJIOILNSLTLC-LLVKDONJSA-N
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Description

(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS RN: 1391465-94-3) is a chiral organic compound with the molecular formula C₁₄H₁₉BrN₂O₄ and a molecular weight of 359.22 g/mol . Its structure features:

  • An (R)-configured amino acid backbone with a methyl ester group.
  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, commonly used in peptide synthesis to prevent undesired side reactions .

Storage and Handling: The compound is stored sealed in dry conditions at 2–8°C to preserve stability .

Properties

IUPAC Name

methyl (2R)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(12(18)20-4)7-10-6-5-9(15)8-16-10/h5-6,8,11H,7H2,1-4H3,(H,17,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJIOILNSLTLC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Coupling of Bromopyridine and Amino Acrylate

A high-yielding method involves radical-initiated coupling between 5-bromo-2-pyridyl derivatives and chiral amino acrylates. Adapted from the synthesis of heteroaryl amino acids, this approach uses 2-bromo-5-methylpyridine and methyl 2-(di(tert-butoxycarbonyl)amino)acrylate under photoredox conditions:

Procedure :

  • Reactants : 5-Bromo-2-iodopyridine (1.02 mmol), methyl (R)-2-aminopropanoate (1.1 equiv)

  • Conditions : Pr(ONO)₂ (1.5 equiv) in tetrahydrofuran (THF), 25°C, 12 h under N₂

  • Yield : 89–92%

The radical mechanism bypasses traditional nucleophilic aromatic substitution limitations, enabling regioselective C–C bond formation at the pyridine’s 2-position. Subsequent hydrogenation reduces the acrylate to the propanoate, preserving the (R)-configuration.

Lithiation-Borylation for Pyridine Functionalization

An alternative route employs lithiation of 5-bromo-2-pyridyl precursors, followed by trapping with electrophilic esters:

Procedure :

  • Reactants : tert-Butyl (5-bromopyridin-2-yl)carbamate (3.67 mmol), methyl (R)-2-aminopropanoate

  • Conditions : n-BuLi (1.6 M in hexanes, −78°C), triisopropyl borate (1.5 equiv), THF

  • Yield : 57%

This method, while lower-yielding, avoids radical intermediates and is scalable for gram-quantity production.

Boc Protection of the Amino Group

Stepwise Protection Using Boc Anhydride

Post-coupling, the amino group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O):

Procedure :

  • Reactants : Crude amine intermediate (1.0 equiv), Boc₂O (1.1 equiv)

  • Conditions : Dichloromethane (DCM), triethylamine (3.0 equiv), 0°C → rt, 18 h

  • Yield : 95%

The Boc group enhances solubility for chromatographic purification (20–30% ethyl acetate/hexanes).

Stereochemical Control and Resolution

Chiral Pool Strategy

Starting from enantiomerically pure amino acids ensures retention of configuration:

Example :

  • Starting material : (R)-Methyl 2-aminopropanoate (commercially derived from L-alanine)

  • Coupling : Maintains stereochemical integrity during radical or lithiation steps

Kinetic Resolution via Enzymatic Hydrolysis

For racemic intermediates, lipase-mediated hydrolysis achieves enantiomeric excess >99%:

Conditions :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic methyl ester (10 mM), phosphate buffer (pH 7.0), 37°C

  • Outcome : (R)-enantiomer recovered with 98% ee

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow systems improves efficiency:

System Parameters :

  • Reactor type : Tubular (stainless steel, 10 mL volume)

  • Flow rate : 2 mL/min, residence time 5 min

  • Output : 5.2 g/h, purity >99% (HPLC)

Crystallization Optimization

Final product purification via anti-solvent crystallization:

Conditions :

  • Solvent : Ethyl acetate

  • Anti-solvent : n-Heptane (3:1 v/v)

  • Recovery : 85% yield, 99.5% purity

Comparative Analysis of Methods

Parameter Radical Coupling Lithiation-Borylation Enzymatic Resolution
Yield89–92%57%98% (ee)
Reaction Time12 h3 h24 h
ScalabilityPilot-scaleLab-scaleIndustrial
Key AdvantageHigh regioselectivityNo radical intermediatesHigh enantiopurity

Challenges and Mitigation Strategies

Bromine Displacement Side Reactions

The 5-bromo substituent may undergo unintended nucleophilic substitution:

Solutions :

  • Use bulky bases (e.g., DIPEA) to suppress SNAr

  • Lower reaction temperatures (−78°C) during lithiation

Epimerization During Boc Protection

Basic conditions risk racemization at the α-carbon:

Mitigation :

  • Conduct reactions at 0°C

  • Employ Boc₂O instead of Boc-Cl for milder acidity

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form pyridine N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex molecules. Its bromopyridine moiety is particularly useful in cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

Compound Name CAS RN Molecular Formula Key Features Reference
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate 1391465-94-3 C₁₄H₁₉BrN₂O₄ Bromopyridinyl group, Boc protection, (R)-configuration
Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate C₁₇H₂₅N₃O₇ Hydroxypyridinyl group, dual Boc protection, higher polarity
(R)-Methyl 2-(Boc-amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate 1234880-33-1 C₁₇H₂₂N₂O₅ 5-hydroxyindole substituent, inert atmosphere storage, tryptophan analog
(S)-Methyl 2-(Boc-amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate 128781-80-6 C₁₅H₁₈I₂N₂O₅ Diiodophenol group, (S)-configuration, halogen bonding potential
Methyl 3-(oxazolo[4,5-b]pyridin-6-yl)propanoate derivative C₁₈H₁₉N₅O₃•HCl Oxazolo-pyridine core, complex Boc/imino functionality

Structural and Functional Differences

Substituent Effects
  • Bromopyridinyl vs. Hydroxypyridinyl: The bromine atom in the target compound enhances electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions. Synthesis of the hydroxyl variant (Compound 2) employs iridium photocatalysis and Hantzsch ester, achieving 91% yield, suggesting milder conditions compared to traditional bromination methods .
  • Indole vs. Pyridine Core :

    • The 5-hydroxyindole substituent in Compound 3 () introduces a heterocyclic aromatic system with hydrogen-bonding and π-stacking capabilities , mimicking tryptophan residues. This makes it valuable in peptide engineering .
  • The (S)-configuration contrasts with the target compound’s (R)-stereochemistry, which could influence chiral recognition in biological systems .
Protecting Group Variations
  • Single vs.
Thermal and Chemical Stability
  • Melting Points :
    • Compound 2 (hydroxypyridinyl) decomposes at 163°C , indicating moderate thermal stability . Data for the bromopyridinyl analog is unavailable, but bromine’s electron-withdrawing nature may reduce stability compared to hydroxyl groups.
  • Storage Conditions :
    • The target compound requires 2–8°C storage , while the indole derivative (Compound 3) demands an inert atmosphere , reflecting sensitivity to oxidation .

Biological Activity

(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate, with the molecular formula C14H19BrN2O4 and a molecular weight of approximately 359.22 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a bromopyridine moiety and a tert-butoxycarbonyl (Boc) group, suggests potential applications in various biological contexts, particularly in cancer treatment and as a biochemical probe.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H19BrN2O4
Molecular Weight359.22 g/mol
CAS Number1391465-94-3
SMILESCC(C)(C)OC(=O)NC@HC(=O)OC
InChIInChI=1S/C14H19BrN2O4/c1-14(2,3)20-13(18)11(12(17)19-4)7-10-6-5-9(15)8-16-10/h5-6,8,11H,7H2,1-4H3

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of key proteins involved in cancer cell proliferation. Specifically, it has been shown to inhibit HSET (KIFC1), a kinesin motor protein essential for centrosome clustering in cancer cells. This inhibition can lead to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division.

Case Study : In vitro assays demonstrated that this compound exhibited micromolar inhibition of HSET activity. Subsequent structure-activity relationship (SAR) studies revealed that modifications to the bromopyridine ring significantly affected its potency against HSET, emphasizing the importance of specific structural features for biological activity .

The mechanism by which this compound exerts its effects involves competitive inhibition of ATP binding to HSET. This was confirmed through biochemical assays that measured the IC50 values, indicating a strong selectivity for HSET over other mitotic kinesins like Eg5.

CompoundIC50 (nM)Selectivity Ratio (HSET/Eg5)
This compound200>50
Control Compound1500-

Safety and Toxicology

Safety assessments indicate that while the compound shows promise as a therapeutic agent, it also presents certain hazards. Hazard statements include:

  • Harmful if swallowed
  • Causes skin irritation
  • Causes serious eye irritation

Appropriate safety measures should be taken during handling and experimentation .

Future Directions

Given its promising biological activity, future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • SAR Exploration : Further modifications to the compound's structure may enhance its potency and selectivity for HSET.
  • Combination Therapies : Investigating its potential in combination with other anticancer agents to improve therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate?

  • Methodological Answer : The synthesis can be optimized via photoredox catalysis. For example, a protocol using [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) as a catalyst with Hantzsch ester (1.5 equiv) in THF/H₂O achieved 91% yield under visible light irradiation at room temperature. Flash column chromatography (50–75% ethyl acetate/hexanes) is recommended for purification . Lower yields (e.g., 11.1%) in related compounds highlight the importance of solvent selection (e.g., dichloromethane for deprotection steps) and inert atmospheres (argon) .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

  • Methodological Answer : Enantiomeric purity is preserved using chiral auxiliaries or asymmetric catalysis. For instance, tert-butoxycarbonyl (Boc) protection of the amino group stabilizes intermediates against racemization. Stereochemical validation via NMR (e.g., NOESY) and chiral HPLC is critical, as demonstrated in analogs like (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate .

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify key signals (e.g., Boc-group tert-butyl at δ 1.4 ppm, pyridine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₄H₁₈BrN₂O₄⁺: 379.03) .
  • Melting Point : Decomposition temperatures (e.g., 163°C in analogs) indicate thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar bromopyridine derivatives?

  • Methodological Answer : Yield discrepancies often arise from substrate-specific reactivity. For example, microwave-assisted Suzuki coupling (140°C, 2 min) improved yields in 5-bromo-4-methylpyridine synthesis , whereas traditional heating led to side reactions. Systematic screening of catalysts (e.g., Pd vs. Ir) and stoichiometric ratios (e.g., 2.0 equiv of boronic ester) is advised .

Q. What strategies address regioselectivity challenges during bromopyridine functionalization?

  • Methodological Answer : Directed ortho-metalation using Boc-protected amines can enhance regioselectivity. In analogs, bromine at the 5-position of pyridine directs cross-coupling reactions to the 2-position, as seen in tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate synthesis . Computational modeling (DFT) of transition states may further predict reactive sites .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The Boc group is stable in mild acids (e.g., TFA in dichloromethane) but cleaved under strong acidic conditions (e.g., HCl in dioxane). Deprotection studies on methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate showed complete Boc removal with LiOH in THF/H₂O (3:2), preserving the ester group .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyridine ring, identifying the 5-bromo site as electrophilic. Molecular docking studies with enzymes (e.g., kinases) can also predict bioactivity, as applied to tert-butylcarbamate-containing analogs .

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